(S)-Mdpv HCl
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Overview
Description
(S)-Mdpv HCl, also known as 3,4-methylenedioxypyrovalerone hydrochloride, is a synthetic stimulant of the cathinone class. It acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) and has been used as a recreational drug. The compound was first developed in the 1960s by a team at Boehringer Ingelheim .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylenedioxypyrovalerone hydrochloride typically involves the following steps:
Formation of the intermediate: The synthesis begins with the reaction of 3,4-methylenedioxyphenyl-2-propanone with pyrrolidine to form the intermediate 3,4-methylenedioxyphenyl-2-pyrrolidinyl-propanone.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, methylenedioxypyrovalerone.
Hydrochloride formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for methylenedioxypyrovalerone hydrochloride are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This typically involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methylenedioxypyrovalerone hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and catalysts.
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of methylenedioxypyrovalerone hydrochloride .
Scientific Research Applications
Methylenedioxypyrovalerone hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of synthetic cathinones.
Biology: The compound is used in studies investigating the effects of synthetic cathinones on biological systems, including their pharmacokinetics and metabolism.
Medicine: Research on methylenedioxypyrovalerone hydrochloride has provided insights into its potential therapeutic uses and its adverse effects.
Industry: The compound is used in forensic science for the analysis of drug abuse cases
Mechanism of Action
Methylenedioxypyrovalerone hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system. The compound has a high affinity for the dopamine transporter and a lower affinity for the norepinephrine transporter, with minimal effects on the serotonin transporter .
Comparison with Similar Compounds
Similar Compounds
Pyrovalerone: A stimulant used for the treatment of chronic fatigue and as an anorectic.
Mephedrone: A synthetic cathinone with stimulant and entactogenic effects.
Methylone: A synthetic cathinone with stimulant and empathogenic effects
Uniqueness
Methylenedioxypyrovalerone hydrochloride is unique due to its potent inhibition of dopamine and norepinephrine reuptake, leading to strong psychostimulant effects. It is more potent than other similar compounds such as pyrovalerone and mephedrone in terms of its effects on the central nervous system .
Properties
CAS No. |
1669434-93-8 |
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Molecular Formula |
C16H22ClNO3 |
Molecular Weight |
311.80 g/mol |
IUPAC Name |
(2S)-1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C16H21NO3.ClH/c1-2-5-13(17-8-3-4-9-17)16(18)12-6-7-14-15(10-12)20-11-19-14;/h6-7,10,13H,2-5,8-9,11H2,1H3;1H/t13-;/m0./s1 |
InChI Key |
PYQZNWFQAMFAMT-ZOWNYOTGSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl |
Origin of Product |
United States |
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